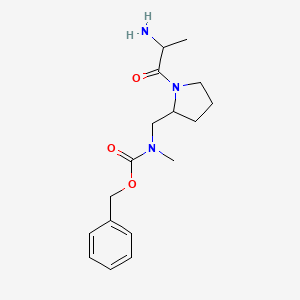

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

CAS No.:

Cat. No.: VC19799942

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O3 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 |

| Standard InChI Key | KONBXNRWYUKTKY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |

Introduction

Structural and Molecular Features

The compound’s molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol . Its IUPAC name, benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflects its three-dimensional architecture:

-

A pyrrolidine ring (a five-membered nitrogen-containing heterocycle) serves as the core.

-

An (S)-2-aminopropanoyl group (a chiral amino acid derivative) is attached to the pyrrolidine.

-

A benzyl carbamate moiety (N-methylated) provides steric and electronic modulation .

Key Structural Data

The stereochemistry is critical for its biological interactions, as evidenced by the emphasis on (S)-configured centers in synthesis protocols .

Synthesis and Chemical Reactivity

Multi-Step Organic Synthesis

The synthesis involves regio- and diastereoselective reactions to construct the pyrrolidine-carbamate scaffold :

-

Epoxide Intermediate Formation: Reacting N-alkyl-benzylamines with epichlorohydrin yields oxirane derivatives .

-

Ring-Opening and Cyclization: Superbase-mediated (e.g., LiDA-KOR) ring-opening of epoxides facilitates pyrrolidine ring formation under kinetic control .

-

Carbamate Installation: Benzyl chloroformate introduces the carbamate group, followed by N-methylation .

Key challenges include avoiding thermodynamically favored five-membered rings and optimizing solvent systems (e.g., THF) to enhance diastereoselectivity .

Reaction Mechanism Insights

Density functional theory (DFT) studies reveal that kinetic control governs the stereochemical outcome. The transition state for pyrrolidine formation is energetically favorable (~10 kJ/mol lower than alternatives), ensuring high diastereomeric excess .

Applications in Drug Development

Intermediate for API Synthesis

The compound is a key intermediate in synthesizing kinase inhibitors and antibody-drug conjugates (ADCs) . Its chiral centers and carbamate group enable precise functionalization, as seen in:

-

KSP Inhibitors: Used in cancer therapeutics to block mitotic spindle assembly .

-

Protease-Activated Prodrugs: The carbamate acts as a cleavable linker in targeted drug delivery .

Structural Comparisons

| Compound | Key Differences | Activity |

|---|---|---|

| PD138125 | Benzothiazole substitution | Enhanced kinase inhibition |

| EP1765789A1 Derivatives | Imidazolyl groups | KSP inhibition (IC₅₀ = 12 nM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume